1,3-Bis(4-hydroxyphenyl)adamantane

Catalog No.
S612229
CAS No.
37677-93-3
M.F
C22H24O2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-hydroxyphenyl)adamantane

CAS Number

37677-93-3

Product Name

1,3-Bis(4-hydroxyphenyl)adamantane

IUPAC Name

4-[3-(4-hydroxyphenyl)-1-adamantyl]phenol

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2

InChI Key

DNLWYVQYADCTEU-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Synonyms

4,4'-(1,3-adamantanediyl)diphenol, AdDP cpd

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

1,3-Bis(4-hydroxyphenyl)adamantane is an organic compound characterized by its unique structure, which consists of an adamantane core with two para-hydroxyphenyl groups attached at the 1 and 3 positions. Its molecular formula is C22H24O2, and it has a molecular weight of approximately 336.43 g/mol. This compound appears as white to light yellow crystalline solids and exhibits notable thermal stability and oxidation resistance, making it suitable for various applications in material science and medicinal chemistry .

Synthesis and Characterization:

4,4'-(1,3-Adamantanediyl)diphenol, also known as 1,3-Bis(4-hydroxyphenyl)adamantane or 4,4'-(1,3-Adamantanediyl)bisphenol, is a synthetic organic molecule. Its synthesis has been described in scientific literature, typically involving the reaction of 1,3-adamantanediol with a suitable chlorinating agent followed by coupling with phenol under basic conditions. []

Potential Applications:

Research suggests that 4,4'-(1,3-Adamantanediyl)diphenol may possess properties relevant to various scientific fields, including:

  • Liquid Crystals: Due to its rigid adamantane core and terminal hydroxyl groups, the molecule exhibits liquid crystalline behavior, potentially finding applications in display technologies and optical devices. [, ]
  • Polymers: The diphenol functionality allows for the formation of polymers through condensation reactions. These polymers could be investigated for their potential use in various materials science applications. []
  • Biomedical Sciences: The adamantane moiety is present in several FDA-approved drugs, and some studies have explored the biological activity of 4,4'-(1,3-Adamantanediyl)diphenol and its derivatives. However, further research is necessary to elucidate its potential therapeutic applications. []
Typical of phenolic compounds. Key reactions include:

  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Ether Formation: It can undergo etherification with alkyl halides.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized phenolic compounds.
  • Polymerization: Due to the presence of multiple reactive sites, it can serve as a monomer in polymer synthesis, leading to thermosetting resins.

These reactions highlight its versatility in synthetic organic chemistry and materials development.

Research indicates that 1,3-Bis(4-hydroxyphenyl)adamantane exhibits significant biological activity. It has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems. Additionally, studies suggest that it may possess anti-inflammatory properties and could be explored for its efficacy against certain cancer cell lines . Its unique structure allows for interactions with biological targets that may not be accessible to simpler phenolic compounds.

The synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane typically involves the following methods:

  • Direct Coupling: The most common method involves the reaction of 4-hydroxybenzaldehyde with adamantane derivatives in the presence of a suitable catalyst under controlled conditions.
  • Multi-step Synthesis: This may include the formation of intermediate compounds that are subsequently reacted to yield the final product.
  • Green Chemistry Approaches: Recent studies have explored environmentally friendly methods using solvent-free conditions or alternative catalysts to reduce waste and enhance yield.

These methods underscore the compound's accessibility for research and industrial applications .

1,3-Bis(4-hydroxyphenyl)adamantane finds applications across various fields:

  • Material Science: It is used in the development of thermally stable polymers and resins due to its robust structure.
  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting oxidative stress-related diseases.
  • Cosmetics: The compound can be incorporated into formulations aimed at improving skin health through its antioxidant capabilities.

These applications highlight its multifaceted utility in both industrial and research contexts.

Studies on the interactions of 1,3-Bis(4-hydroxyphenyl)adamantane with biological molecules have revealed that it can effectively bind to proteins and enzymes involved in oxidative stress pathways. This binding may enhance its biological activity by modulating these targets. Additionally, research into its interactions with cellular membranes suggests it could influence membrane fluidity and integrity, potentially affecting cellular signaling pathways .

1,3-Bis(4-hydroxyphenyl)adamantane is structurally similar to several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4,4'-Bis(4-hydroxyphenyl)sulfoneContains a sulfone group instead of an adamantane coreLacks the unique thermal stability of adamantane
Bisphenol ATwo phenolic groups linked by a carbon chainLess thermally stable; more widely studied
1,3-DihydroxyadamantaneHydroxyl groups at different positions on adamantaneSimilar core but fewer functional groups

The distinct adamantane core in 1,3-Bis(4-hydroxyphenyl)adamantane contributes significantly to its stability and potential applications compared to these similar compounds .

XLogP3

6.1

Wikipedia

1,3-Bis(4-hydroxyphenyl)adamantane

Dates

Modify: 2023-08-15

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